molecular formula C18H25NO6 B4003085 N-[2-(2-ethoxyphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid

N-[2-(2-ethoxyphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid

Cat. No.: B4003085
M. Wt: 351.4 g/mol
InChI Key: NJBSIDDVVNUEOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-ethoxyphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid is a useful research compound. Its molecular formula is C18H25NO6 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-allyl-N-[2-(2-ethoxyphenoxy)ethyl]-2-propen-1-amine oxalate is 351.16818752 g/mol and the complexity rating of the compound is 317. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrogen Bonded Structures in Organic Amine Oxalates

Research by Vaidhyanathan, Natarajan, and Rao (2002) delves into the hydrogen-bonded networks formed by oxalates of various organic amines, including n-propylamine and n-butylamine, among others. These compounds exhibit a range of hydrogen bonded structures, from linear chains to sheet-like and dimeric rings, with a focus on their thermal stability linked to the strength of these networks. This insight is crucial for understanding the behavior of N-allyl-N-[2-(2-ethoxyphenoxy)ethyl]-2-propen-1-amine oxalate in various conditions, considering its potential hydrogen bonding capabilities (Vaidhyanathan, Natarajan, & Rao, 2002).

Synthetic Applications of Lithiated N-Boc Allylic Amines

The work of Whisler and Beak (2003) highlights the asymmetric synthesis using lithiated N-(Boc)-N-(p-methoxyphenyl) allylic amines, which act as asymmetric homoenolate equivalents. This process allows for the creation of highly enantioenriched enecarbamates, which can be hydrolyzed to yield beta-substituted aldehydes. Such methodologies could potentially apply to the synthesis of derivatives of N-allyl-N-[2-(2-ethoxyphenoxy)ethyl]-2-propen-1-amine oxalate, enhancing its utility in asymmetric synthesis (Whisler & Beak, 2003).

Syntheses of Cyclic Hydroxamic Acids and Lactams

Hartenstein and Sicker (1993) demonstrated the synthesis of cyclic hydroxamic acids and lactams with a 2,3-dioxo-1,4-benzoxazine skeleton starting from ethyl 2-nitrophenyl oxalate. This research showcases the versatility of oxalate derivatives in synthesizing complex cyclic structures, which could inform the synthesis strategies of compounds like N-allyl-N-[2-(2-ethoxyphenoxy)ethyl]-2-propen-1-amine oxalate for applications in medicinal chemistry (Hartenstein & Sicker, 1993).

Synthesis of Dicarboxylic Acid Amides and Diamides

Aghekyan et al. (2018) explored the condensation reactions involving various nonaromatic amines with ethyl N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}oxamate, leading to the formation of N,N'-disubstituted oxamides. This work indicates the broad synthetic utility of amine and oxalate derivatives in producing dicarboxylic acid amides and diamides, potentially relevant for the synthesis and application of N-allyl-N-[2-(2-ethoxyphenoxy)ethyl]-2-propen-1-amine oxalate in creating novel compounds with specific functionalities (Aghekyan et al., 2018).

Properties

IUPAC Name

N-[2-(2-ethoxyphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2.C2H2O4/c1-4-11-17(12-5-2)13-14-19-16-10-8-7-9-15(16)18-6-3;3-1(4)2(5)6/h4-5,7-10H,1-2,6,11-14H2,3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJBSIDDVVNUEOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCN(CC=C)CC=C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-(2-ethoxyphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid
Reactant of Route 2
Reactant of Route 2
N-[2-(2-ethoxyphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid
Reactant of Route 3
N-[2-(2-ethoxyphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid
Reactant of Route 4
N-[2-(2-ethoxyphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid
Reactant of Route 5
N-[2-(2-ethoxyphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid
Reactant of Route 6
N-[2-(2-ethoxyphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.